molecular formula C10H7NO3 B1627113 2-Hydroxy-3-nitronaphthalene CAS No. 32361-60-7

2-Hydroxy-3-nitronaphthalene

Cat. No. B1627113
CAS RN: 32361-60-7
M. Wt: 189.17 g/mol
InChI Key: MUELWRJOJXBHPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

    Direct Nitration of Naphthalene : This process yields 2-Hydroxy-3-nitronaphthalene as a by-product (approximately 2-3%) during the commercial preparation of 1-nitronaphthalene. The direct nitration of naphthalene leads to the formation of both compounds .

Scientific Research Applications

Bioactive Properties

2-Hydroxy-3-nitronaphthalene and its derivatives have shown significant potential in bioactive applications. For instance, nitronaphthalenes derived from an endophytic fungus, Coniothyrium sp., demonstrate considerable antibacterial, antifungal, and antialgal properties (Krohn et al., 2008).

Chemical Synthesis and Photoreactivity

The compound is also relevant in chemical synthesis and photoreactivity studies. For example, nitronaphthalenes have been used as dienophiles in Diels–Alder reactions to produce hydroxyphenanthrene derivatives (Paredes et al., 2000). Additionally, the photoreduction of 2-nitronaphthalene has been explored, revealing insights into the reactive species and quantum yield of the reaction (Obi et al., 1973).

Environmental Impact

In environmental science, the reactions of nitronaphthalenes with hydroxyl radicals in the atmosphere have been studied. These reactions have implications for understanding the atmospheric lifetimes and transformation of these compounds, as well as their role in air quality (Bunce et al., 1997). Moreover, the gas-phase reactions of naphthalene with N2O5 leading to the formation of nitronaphthalenes have been investigated, shedding light on the environmental formation and implications of these compounds (Pitts et al., 1985).

Mechanistic Studies

Mechanistic insights into the ultrafast intersystem crossing in 2-nitronaphthalene have been provided, revealing the pathways and electronic and nuclear changes involved in the photochemical behavior of nitronaphthalenes (Zobel et al., 2018).

properties

IUPAC Name

3-nitronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUELWRJOJXBHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578931
Record name 3-Nitronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-nitronaphthalene

CAS RN

32361-60-7
Record name 3-Nitronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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